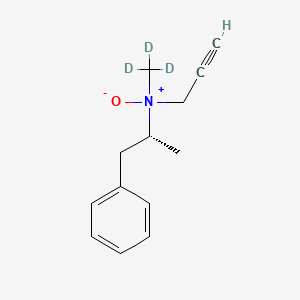
R-(-)-Deprenyl-d3 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-(-)-Deprenyl-d3 N-Oxide is a deuterated derivative of the N-oxide form of R-(-)-Deprenyl, a selective monoamine oxidase B (MAO-B) inhibitor. This compound is of interest due to its potential applications in neuroprotection and neurodegenerative disease research. The deuterium labeling (d3) enhances the stability and provides a useful tool for studying metabolic pathways and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Deprenyl-d3 N-Oxide typically involves the oxidation of R-(-)-Deprenyl using an oxidizing agent such as hydrogen peroxide (H2O2) or a peracid like m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide. The deuterium labeling is introduced during the synthesis of the precursor R-(-)-Deprenyl-d3, which involves the use of deuterated reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: R-(-)-Deprenyl-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction of the N-oxide group can regenerate the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: R-(-)-Deprenyl-d3.
Substitution: Substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
R-(-)-Deprenyl-d3 N-Oxide has several applications in scientific research:
Chemistry: Used as a probe to study oxidation and reduction mechanisms.
Biology: Investigated for its role in modulating enzyme activity and cellular processes.
Medicine: Explored for its potential neuroprotective effects and as a therapeutic agent in neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
R-(-)-Deprenyl-d3 N-Oxide exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B). The N-oxide group interacts with the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have neuroprotective effects. The deuterium labeling helps in tracking the metabolic fate of the compound and understanding its pharmacokinetics.
Comparación Con Compuestos Similares
R-(-)-Deprenyl: The parent compound, a selective MAO-B inhibitor.
Selegiline: Another MAO-B inhibitor with similar neuroprotective properties.
Rasagiline: A more potent MAO-B inhibitor with additional neuroprotective effects.
Uniqueness: R-(-)-Deprenyl-d3 N-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both research and therapeutic applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
206.30 g/mol |
Nombre IUPAC |
(2R)-1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine oxide |
InChI |
InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1/i3D3 |
Clave InChI |
IVFPCTFUZXEDKP-NSUBFPAYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](CC#C)([C@H](C)CC1=CC=CC=C1)[O-] |
SMILES canónico |
CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B12429193.png)
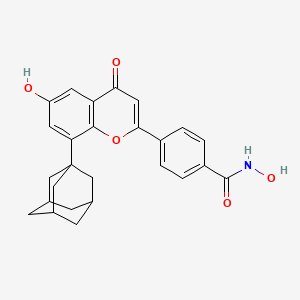
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
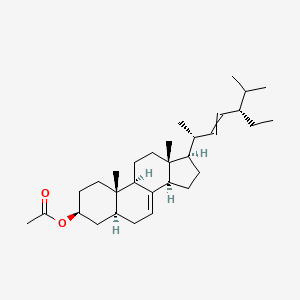
![5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide](/img/structure/B12429228.png)
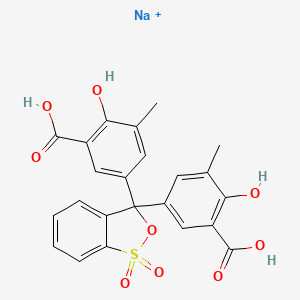
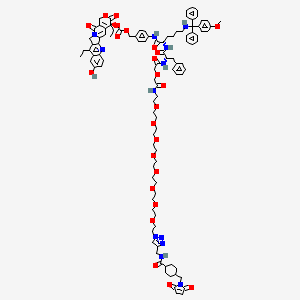
![1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-](/img/structure/B12429242.png)
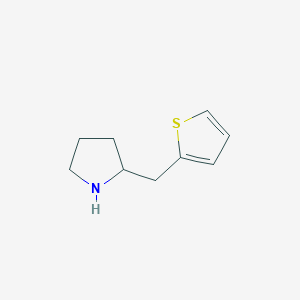
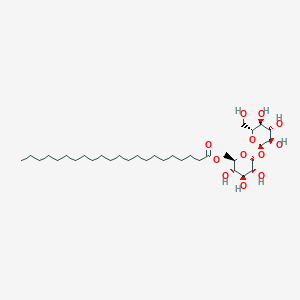
![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)
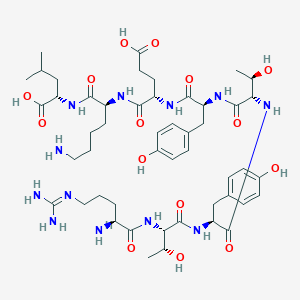
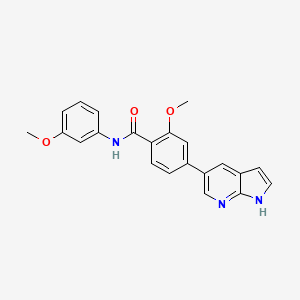
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
